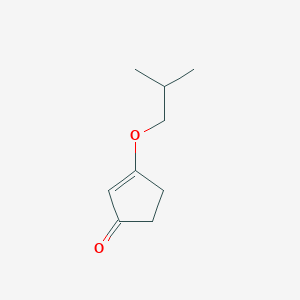

3-(2-Methylpropoxy)cyclopent-2-en-1-one

説明

3-(2-Methylpropoxy)cyclopent-2-en-1-one (CAS # 22117-97-1) is a cyclopentenone derivative with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. Its structure features a cyclopent-2-en-1-one core substituted with a 2-methylpropoxy group at the C3 position. Key identifiers include synonyms such as 2-Methyl-3-(2-methylpropoxy)cyclopent-2-en-1-one and a reported supply source for research purposes .

特性

CAS番号 |

5682-74-6 |

|---|---|

分子式 |

C9H14O2 |

分子量 |

154.21 g/mol |

IUPAC名 |

3-(2-methylpropoxy)cyclopent-2-en-1-one |

InChI |

InChI=1S/C9H14O2/c1-7(2)6-11-9-4-3-8(10)5-9/h5,7H,3-4,6H2,1-2H3 |

InChIキー |

UTJFUDRUZRBQJZ-UHFFFAOYSA-N |

正規SMILES |

CC(C)COC1=CC(=O)CC1 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Cyclopentenone derivatives exhibit diverse physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of 3-(2-Methylpropoxy)cyclopent-2-en-1-one with analogous compounds:

Structural Analogues and Substituent Variations

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Position and Size: The 2-methylpropoxy group in the target compound introduces steric bulk compared to smaller substituents like methoxy or methyl. This may influence reactivity in cycloaddition or nucleophilic substitution reactions.

Toxicity and Safety Profiles :

- 3-Methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS # 68922-13-4) was identified as a read-across analog for 3-methyl-2-(n-pentanyl)-2-cyclopenten-1-one due to structural similarity and sufficient toxicological data . This highlights the importance of alkoxy chain length in modulating toxicity.

Applications :

- Fragrance derivatives like (Z)-3-Methyl-2-(pent-2-enyl)cyclopent-2-en-1-one (cis-Jasmone) demonstrate the role of unsaturated alkyl chains in imparting floral scents .

- Halogenated analogs (e.g., bromophenyl) are prioritized in crystallography studies for understanding packing motifs .

Key Insights:

- Synthetic Challenges : Longer alkoxy chains (e.g., pentyloxy) may require protective group strategies to avoid side reactions.

- Crystallographic Data: Bromophenyl derivatives provide structural benchmarks for computational modeling of cyclopentenones .

Table 3: Toxicity and Bioactivity

Key Insights:

- Alkoxy and alkyl substituents may reduce systemic toxicity compared to halogenated or aromatic derivatives.

- Hydroxy-substituted analogs (e.g., 2-hydroxy derivatives) show promise in natural product isolation and bioactivity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。